molecular formula C8H3BrN2O4 B1484815 3-Bromo-4-cyano-2-nitrobenzoic acid CAS No. 1805597-32-3

3-Bromo-4-cyano-2-nitrobenzoic acid

Cat. No. B1484815
M. Wt: 271.02 g/mol
InChI Key: BFZKQSXTOMUUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-cyano-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4BrNO4 . It is a substrate linked to a solid support via the carboxyl group, which is used in a Bartoli synthesis of indoles .


Synthesis Analysis

The synthesis of 3-Bromo-4-cyano-2-nitrobenzoic acid could potentially involve several steps. One possible method could be the nitration of bromobenzene to produce 4-bromo-3-nitrobenzenesolfanic acid . This could then be followed by the reduction of the nitro group via Zn (Hg) and HCl to turn the NO2 group into NH2 . A final step could involve reverse sulfonation to get rid of the sulfonic acid group .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-cyano-2-nitrobenzoic acid is characterized by its molecular formula C7H4BrNO4 . The average mass of the molecule is 246.015 Da and the monoisotopic mass is 244.932358 Da .


Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-4-cyano-2-nitrobenzoic acid could include its use as a substrate in the Bartoli synthesis of indoles . This involves the compound being linked to a solid support via the carboxyl group .

Safety And Hazards

The safety data sheet for a similar compound, 3-Bromo-4-nitrobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

3-bromo-4-cyano-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-4(3-10)1-2-5(8(12)13)7(6)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZKQSXTOMUUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-cyano-2-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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